molecular formula C10H14O B075277 2-(4-Methylphenyl)propan-2-ol CAS No. 1197-01-9

2-(4-Methylphenyl)propan-2-ol

Cat. No. B075277
CAS RN: 1197-01-9
M. Wt: 150.22 g/mol
InChI Key: XLPDVYGDNRIQFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Methylphenyl)propan-2-ol-related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as demonstrated in the synthesis of chalcone derivatives (Salian et al., 2018). This method employs 4-(propan-2-yl)benzaldehyde with substituted acetophenones to produce compounds characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction.

Molecular Structure Analysis

The molecular structure of synthesized compounds can exhibit complex interactions, such as intra-molecular hydrogen bonding and weak intermolecular interactions (Li et al., 2015). These structures are often stabilized by C—H⋯O and C—H⋯π interactions, contributing to their crystalline packing and overall stability.

Chemical Reactions and Properties

Chemical transformations of 2-(4-Methylphenyl)propan-2-ol derivatives can lead to a variety of products, depending on the catalysts and conditions applied. For example, transformations under argon pressure at high temperatures can result in the formation of indolines and indoles with selectivity influenced by the acidity of the catalysts used (Bernas et al., 2015).

Physical Properties Analysis

The physical properties of 2-(4-Methylphenyl)propan-2-ol and its derivatives can be analyzed through various spectroscopic and crystallographic methods. Single crystal X-ray diffraction studies offer insights into the molecule's crystalline structure and intermolecular interactions, which are crucial for understanding its physical characteristics (Simpson et al., 1996).

Chemical Properties Analysis

The chemical behavior of 2-(4-Methylphenyl)propan-2-ol derivatives under various conditions reveals their potential for further functionalization and application in synthetic chemistry. Studies have shown that these compounds can undergo cycloisomerization, hydromethoxylation, and other reactions that significantly alter their chemical structure and properties (Gabriele et al., 2000).

Scientific Research Applications

  • Flavoring Agent in Animal Feed : It is used as a flavoring agent in animal feed. Its maximum safe concentration is 1 mg/kg complete feed for pigs and poultry and 1.5 mg/kg for other species. It's considered an irritant to skin, eyes, and respiratory tract and a skin sensitizer. Its use is safe for soil and aquatic compartments (Westendorf, 2012).

  • Chemical Structure Studies : It has been characterized through various spectroscopic techniques in studies focusing on its chemical structure and properties (Nycz et al., 2011).

  • Catalyst in Transfer Hydrogenation : 2-(4-Methylphenyl)propan-2-ol has been used as a solvent in ruthenium-catalyzed transfer hydrogenation of imines (Samec & Bäckvall, 2002).

  • Adsorption and Decomposition Studies : Its adsorption and decomposition on carbon and carbon-supported catalysts have been studied, providing insights into the interactions and catalytic processes (Zawadzki et al., 2001).

  • In Biodiesel Production : It has been used in lipase-mediated transformation of vegetable oils into biodiesel, showing high conversions under optimum conditions (Modi et al., 2006).

  • In Pharmaceutical Research : Its derivatives have been synthesized and studied for their affinity to beta-adrenoceptors, indicating potential applications in medicinal chemistry (Rzeszotarski et al., 1979).

Safety And Hazards

2-(4-Methylphenyl)propan-2-ol is combustible and should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of contact with skin or eyes, wash off with soap and plenty of water .

Future Directions

2-(4-Methylphenyl)propan-2-ol has potential applications in the treatment of Hepatitis B Virus (HBV). It can be used to prepare sulfur-alkyl compounds and pyridine trans-sulfonyl amide compounds for HBV treatment . These compounds can disrupt, accelerate, reduce, delay, or inhibit normal HBV virus replication, thereby inducing abnormal virus replication and leading to antiviral effects .

properties

IUPAC Name

2-(4-methylphenyl)propan-2-ol
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InChI

InChI=1S/C10H14O/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3
Source PubChem
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InChI Key

XLPDVYGDNRIQFV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)O
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Molecular Formula

C10H14O
Record name P-CYMEN-8-OL
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DSSTOX Substance ID

DTXSID0024890
Record name p-Cymen-8-ol
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Molecular Weight

150.22 g/mol
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Physical Description

P-cymen-8-ol is a clear colorless to pale yellow liquid with an herbaceous celery-like odor. (NTP, 1992), Liquid, Colourless liquid; Green, aromatic aroma
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Record name 2-(4-Methylphenyl)-2-propanol
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Boiling Point

147 °F at 0.6 mmHg (NTP, 1992), 64.00 °C. @ 0.60 mm Hg
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Flash Point

205 °F (NTP, 1992)
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Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992), slightly, Slightly soluble in water, Soluble (in ethanol)
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Density

0.96 to 0.98 at 77 °F (water=1) (NTP, 1992), 0.974-0.980 (20°)
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Vapor Density

greater than 1 (Air=1) (NTP, 1992) (Relative to Air)
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Product Name

2-(4-Methylphenyl)propan-2-ol

CAS RN

1197-01-9
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Melting Point

9 °C
Record name 2-(4-Methylphenyl)-2-propanol
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Synthesis routes and methods

Procedure details

In a clean RB flask, fitted with reflux condenser Mg (3.5 g, 0.1462 mol) was taken and added THF (125 ml) followed by slow addition of 4-bromo toluene (25 g, 0.1462 mol) for about 1 hr. The reaction mixture was then stirred at room temperature for about 3 h. Then into this slowly added acetone (10.7 mL, 0.1462 mol) and stirred at room temperature for about 2 hrs. After completion of the reaction as indicated by TLC, reaction mixture was then cooled to 0° C. and quenched with Sat ammonium chloride solution (30 ml) and extracted with ethyl acetate. Combined organic layer was dried over Na2SO4 and conc. Under reduced pressure to get the crude product (8-hydroxy p-cymene, 18.2 g).
[Compound]
Name
Mg
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
10.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
Chemical group 6 consists of aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols and esters with esters containing tertiary alcohols ethers, of which 13 are …
Number of citations: 39 efsa.onlinelibrary.wiley.com
M Chi, Z Zhou, T Yan, Z Gong, Y Li, S Chen… - … of Pharmaceutical and …, 2023 - Elsevier
Oleum Cinnamomi is the essential oil obtained from the herb Fructus Cinnamomi which is used by the Hmong people in traditional medicine for the treatment of various diseases. At …
Number of citations: 1 www.sciencedirect.com
H Tian, Y Shen, H Yu, C Chen - International Journal of Food …, 2018 - Taylor & Francis
To study the aroma features of different varieties of honey, five honey samples from different botanical origins were characterized by sensory evaluation, gas chromatography-mass …
Number of citations: 27 www.tandfonline.com
J Xu, J Lu, L Wan, L Cao, X Ye - Medicinal Plant, 2016 - search.proquest.com
[Objectives] To analyze volatile components in ACANTHOPANACIS CORTEX, PERIPLOCAE CORTEX and LYCII CORTEX.[Methods] Headspace solid phase micro-extraction (HS-…
Number of citations: 5 search.proquest.com
AD Thomas, CV Asokan - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
Vilsmeier–Haack reaction of 2-arylpropan-2-ols proceeds with multiple iminoalkylations leading to the formation of conjugated iminium salts which on ammonium acetate-induced …
Number of citations: 2 pubs.rsc.org
J Ahamad, D Kala, ET Anwer… - Eurasian Journal of …, 2021 - eprints.tiu.edu.iq
Lavandula angustifolia is an important aromatic plant and rich source of linalool. L. angustifolia and its bioactive compounds have been reported to possess several bioactivities such as …
Number of citations: 1 eprints.tiu.edu.iq
W Wen-tong, J Han-mei, GAN Jian-feng - HUBEI AGRICULTURAL …, 2020 - hbnykx.cn
Abstract: HS-SPME-GC-MS was used for analysis the volatile components of Chuanxiong Chatiao preparations in different dosage forms. The results showed that 16 components were …
Number of citations: 0 www.hbnykx.cn
J Li, S Zou, W Yang, M Peng, B Chen… - Food Science & …, 2023 - Wiley Online Library
Gas chromatograph–mass spectrometer (GC–MS), ultra‐high‐performance liquid chromatograph‐Q‐Exactive Orbitrap tandem mass spectrometry (UHPLC‐Q‐Exactive Orbitrap‐MS), …
Number of citations: 6 onlinelibrary.wiley.com
H Hui-fang, L Li-juan, L Ping… - … Product Research & …, 2012 - search.ebscohost.com
In order to screening the specific turmeric varities, compositions and contents of curcumals oil of three turmeric varieties (Bobai turmeric, Daxin turmeric & Market turmeric) in Guangxi …
Number of citations: 1 search.ebscohost.com
Y Xu, S Bi, X Niu, Y Chen, Y Liu, Q Zhou - Food Research International, 2023 - Elsevier
Aroma composition of cold-pressed walnut oil (CWO) and hot-pressed walnut oil (HWO) was analyzed by comprehensive two-dimensional gas chromatography-olfactory-mass …
Number of citations: 8 www.sciencedirect.com

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